molecular formula C13H18INO B1601766 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide CAS No. 50839-66-2

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

Cat. No. B1601766
CAS RN: 50839-66-2
M. Wt: 331.19 g/mol
InChI Key: YSFWRUFAUVRBMQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

HEI can be synthesized using various methods. One common approach involves the reaction of 3-methylimidazole with 2-chloroethanol or 2-bromoethanol . The resulting product undergoes cation exchange with iodide ions , leading to the formation of HEI. The synthesis typically yields a slightly yellow solid with a high yield .

Scientific Research Applications

Corrosion Inhibition

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide, as part of a broader group of indolium-based ionic liquids, has been studied for its potential in inhibiting the corrosion of mild steel in an acidic medium. The inhibitive effect is influenced by the structure of these ionic liquids, and their adsorption on steel surfaces follows the Langmuir adsorption isotherm. These substances act as mixed-type inhibitors, with an emphasis on inhibiting the anodic branch of corrosion (Ahmed et al., 2019).

Fluorescent Probes

This chemical is also utilized in the synthesis of fluorescent probes. For example, it has been used in the creation of BODIPY-based ratiometric fluorescent probes for the sensitive and selective sensing of cyanide ions. These probes demonstrate specific and sensitive ratiometric fluorescent responses to cyanide ions, with some being highly soluble in aqueous solutions (Zhang et al., 2013).

Synthetic Chemistry

The compound has been involved in the synthesis of various azaheterocyclic hydroxamic acids and other heterocycles. These syntheses typically involve reactions with hydroxylamine in the presence of a strong base, leading to novel compounds with interesting properties (Martynaitis et al., 2011).

Photophysical Properties

It has also been used in studying the photophysical properties of certain compounds. For example, the synthesis of arylpyrazolinylvinyloxazolidinodihydroindoles and their chromophoric properties have been explored using derivatives of this chemical. Such compounds have shown potential for manufacturing acid-sensitive films and pressure-sensitive pigments due to their halochromic and piezochromic properties (Yin, 1992).

Dye-Sensitized Solar Cells

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide derivatives have been studied for their role in dye-sensitized solar cells. Research has focused on their photoelectric conversion properties when adsorbed on TiO2 electrodes. These studies are crucial for improving the efficiency and effectiveness of solar cells (Yao et al., 2003).

Detection of Biological Thiols

This compound has been used to create probes for the detection of biological thiols. These probes react with biological thiols in an aqueous solution, resulting in a colorimetric and fluorescence emission decrease, which is significant for biological and chemical sensing applications (Li et al., 2013).

Nonlinear Optics

Finally, it's involved in the synthesis and characterization of new compounds for second-order nonlinear optics. These organic materials have significant implications in the fields of integrated photonics, optical data storage, and optical information processing due to their unique nonlinear optical properties (Wen et al., 2020).

properties

IUPAC Name

2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18NO.HI/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15;/h4-7,15H,8-9H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSFWRUFAUVRBMQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CCO.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548671
Record name 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

CAS RN

50839-66-2
Record name 1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a particular example for the preparation, about 16 g of 2,3,3-trimethyl-3H-indole was dissolved in about 100 ml of chloroform. After addition of about 19 g of 2-Iodoethanol, the solution was refluxed while stirring for about 1 day. After cooling, the solvent was removed and the resultant solid was filtered and washed with acetone to yield 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
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1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide
Reactant of Route 6
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide

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